molecular formula C20H20N4O B2674989 (E)-3-(4-ethylphenyl)-N'-(4-methylbenzylidene)-1H-pyrazole-5-carbohydrazide CAS No. 1310356-30-9

(E)-3-(4-ethylphenyl)-N'-(4-methylbenzylidene)-1H-pyrazole-5-carbohydrazide

Cat. No.: B2674989
CAS No.: 1310356-30-9
M. Wt: 332.407
InChI Key: VVKXIROPZCSXRS-FYJGNVAPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-3-(4-ethylphenyl)-N'-(4-methylbenzylidene)-1H-pyrazole-5-carbohydrazide is a useful research compound. Its molecular formula is C20H20N4O and its molecular weight is 332.407. The purity is usually 95%.
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Scientific Research Applications

Corrosion Protection

Research has demonstrated the effectiveness of carbohydrazide-pyrazole compounds in corrosion protection. Specifically, these compounds have shown high inhibition efficiency for the corrosion protection of mild steel in acidic solutions. The inhibitors facilitate the formation of a protective layer on the metal surface, significantly reducing corrosion rates. This application is crucial for industries where metal longevity and durability are of paramount importance, such as in construction and manufacturing (Paul, Yadav, & Obot, 2020).

Molecular Docking and Drug Discovery

Carbohydrazide-pyrazole derivatives have been studied extensively in drug discovery, particularly through molecular docking techniques. These studies have identified potential inhibitors for various enzymes and receptors, suggesting these compounds could serve as leads for developing new therapeutic agents. The versatility of carbohydrazide-pyrazole compounds in molecular docking underscores their potential in creating treatments for a range of diseases (Pillai et al., 2017).

Antiviral and Antitumor Activities

Synthesis and screening of carbohydrazide-pyrazole derivatives have highlighted their significant antiviral and antitumor properties. For instance, certain derivatives have demonstrated activity against the Herpes simplex virus and shown promising effects in mouse tumor model cancer cell lines. This indicates the potential of these compounds in developing new antiviral and anticancer therapies (Dawood et al., 2011; Nassar, Atta-Allah, & Elgazwy, 2015).

Antidiabetic and Antioxidant Activities

Recent studies have also explored the antidiabetic and antioxidant activities of carbohydrazide-pyrazole compounds. These compounds have been evaluated for their efficacy in inhibiting enzymes related to diabetes, such as α-glucosidase and α-amylase, offering a potential pathway for managing diabetes. Their antioxidant properties further support their potential in therapeutic applications, particularly in diseases where oxidative stress plays a critical role (Karrouchi et al., 2020).

Auxin Activities and Agricultural Applications

Research into the auxin activities of acylamides derived from carbohydrazide-pyrazole compounds has opened new avenues in agriculture. These compounds have shown varying degrees of auxin-like activities, suggesting their potential use in promoting plant growth and development. Such applications are invaluable in enhancing crop yields and agricultural productivity (Yue et al., 2010).

Properties

IUPAC Name

3-(4-ethylphenyl)-N-[(E)-(4-methylphenyl)methylideneamino]-1H-pyrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O/c1-3-15-8-10-17(11-9-15)18-12-19(23-22-18)20(25)24-21-13-16-6-4-14(2)5-7-16/h4-13H,3H2,1-2H3,(H,22,23)(H,24,25)/b21-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVKXIROPZCSXRS-FYJGNVAPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N/N=C/C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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